
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide, also known as BPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide involves the inhibition of a key enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide disrupts the pH balance within cancer cells, leading to their death. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation, respectively.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation and pain. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been found to increase the levels of neurotransmitters, such as acetylcholine, in the brain, leading to improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has several advantages for use in lab experiments. It is readily available, has a high degree of purity, and has been extensively studied for its biological activities. However, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide. One area of research is the development of novel 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide's potential use as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the pharmacokinetics and pharmacodynamics of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide need to be further investigated to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide is a synthetic compound that has been extensively studied for its biological activities. It has been found to possess potent anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a range of diseases. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide's mechanism of action involves the inhibition of key enzymes involved in cancer progression, inflammation, and neurotransmitter regulation. While 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has several advantages for use in lab experiments, further investigation is needed to determine its safety and efficacy in humans.
Synthesemethoden
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonamide and 2,4,5-trichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product. The synthesis of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been optimized to produce high yields and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl3N2O3S/c1-8(21-25(23,24)10-4-2-9(16)3-5-10)15(22)20-14-7-12(18)11(17)6-13(14)19/h2-8,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAZTZOFXZBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
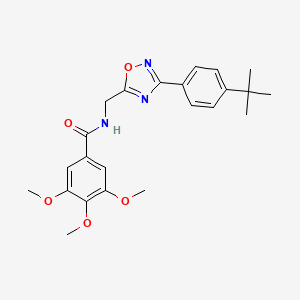
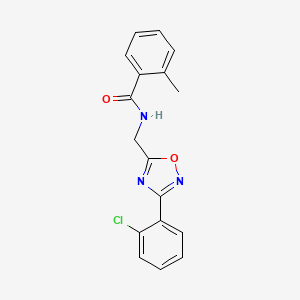
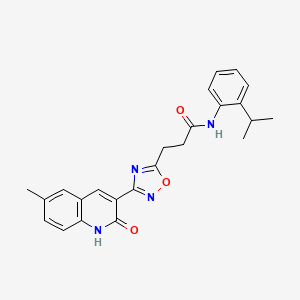

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
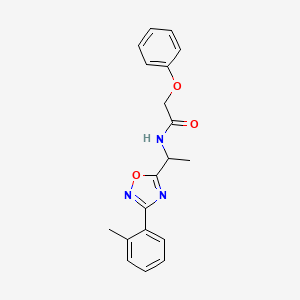
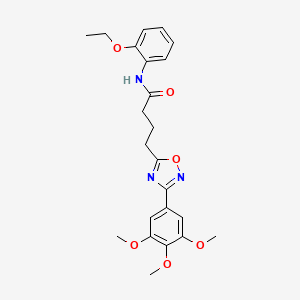

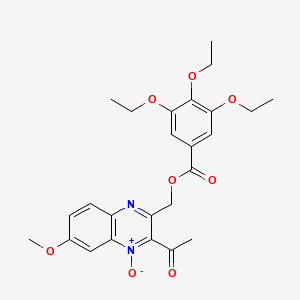
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)

